molecular formula H2MoS4-2 B108656 Tetrathiomolybdate CAS No. 16330-92-0

Tetrathiomolybdate

カタログ番号: B108656
CAS番号: 16330-92-0
分子量: 226.2 g/mol
InChIキー: VVRHUOPINLMZBL-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrathiomolybdate (TM), chemically represented as $[MoS_4]^{2-}$, is a copper-chelating agent initially developed for the treatment of Wilson’s disease, a genetic disorder causing pathological copper accumulation . Beyond its role in copper homeostasis, TM exhibits anti-inflammatory, anti-angiogenic, and antifibrotic properties, making it a candidate for diverse therapeutic applications, including neurodegenerative diseases, cancer, and autoimmune disorders . Its mechanism involves forming stable tripartite complexes with copper and albumin, reducing bioavailable copper and inhibiting copper-dependent enzymes like lysyl oxidase (LOX) and superoxide dismutase 1 (SOD1) .

準備方法

Tetrathiomolybdate is typically prepared by treating solutions of molybdate ([MoO₄]²⁻) with hydrogen sulfide in the presence of ammonia. The reaction can be represented as follows:

(NH4)2MoO4+4H2S(NH4)2MoS4+4H2O(NH₄)₂MoO₄ + 4H₂S → (NH₄)₂MoS₄ + 4H₂O (NH4​)2​MoO4​+4H2​S→(NH4​)2​MoS4​+4H2​O

This method involves the sulfiding of an aqueous ammoniacal ammonium heptamolybdate .

In industrial settings, the preparation of this compound may involve controlled thermal conversion processes. For example, ammonium this compound can be thermally decomposed to form molybdenum disulfide (MoS₂) through intermediate stages involving molybdenum trisulfide (MoS₃). This process is typically carried out under an inert atmosphere at elevated temperatures .

作用機序

テトラチオモリブデン酸塩の作用機序は、銅イオンをキレート化し、それによって体内の遊離銅のレベルを低下させる能力に関係しています。 このキレート化プロセスは、銅依存性酵素やタンパク質の活性を阻害し、生物学的プロセスにおける銅の利用可能性を低下させます .

テトラチオモリブデン酸塩は、利用可能な銅を封鎖し、システインに富む分泌タンパク質酸(SPARC)、NF-κB、TGF-β、FGF-2、IL-1、IL-6、IL-8、および結合組織成長因子(CTGF)など、主要な線維化サイトカインを阻害することによって線維化も阻害します . さらに、ミトコンドリア機能を調節し、活性酸素種(ROS)の産生を減少させることによって、酸化ストレスを軽減することが示されています .

6. 類似の化合物との比較

テトラチオモリブデン酸塩は、テトラチオバナジン酸アンモニウムやテトラチオタングステン酸アンモニウムなどの他のチオメタレート化合物と比較することができます。 これらの化合物は、類似の構造的特徴と化学的性質を共有していますが、それぞれの中心金属(バナジウム、タングステン、モリブデン)が異なります .

テトラチオモリブデン酸塩は、銅キレート化に対する高い特異性と、線維化を阻害し、酸化ストレスを軽減する能力においてユニークであり、医学的および産業的用途において貴重な化合物となっています .

類似化合物との比較

Copper Chelators

Compound Mechanism Clinical Applications Key Findings
Tetrathiomolybdate Binds Cu²⁺, inhibits NF-κB/TRAF6 signaling, reduces ROS Wilson’s disease, cancer, fibrosis, neuroinflammation Reduces free copper, suppresses TNF-α/IL-1β, inhibits angiogenesis . Phase II trials show stable disease in 31% of kidney cancer patients .
Penicillamine Thiol-based Cu²⁺ chelation Wilson’s disease, rheumatoid arthritis High risk of neurological deterioration in Wilson’s disease; limited anti-inflammatory efficacy .
Trientine Binds Cu²⁺ via amine groups Wilson’s disease Less potent than TM; no significant anti-angiogenic or anti-inflammatory effects .
Clioquinol Zinc/copper ionophore, modulates Aβ aggregation Alzheimer’s disease Reduces zinc in Aβ plaques but lacks TM’s systemic anti-inflammatory effects .

Key Insights :

Anti-Inflammatory Agents

Compound Target Pathway Efficacy in Neuroinflammation Research Findings
This compound TLR4/ROS/TRAF6/NF-κB Reduces TNF-α, IL-1β, iNOS in microglia 6–24 µM TM suppresses LPS-induced cytokines in BV-2 cells; no effect on TLR4/MyD88 expression .
Auranofin TLR4 dimerization inhibition Rheumatoid arthritis Inhibits TLR4 homodimerization but lacks TM’s copper-chelation properties .
Berberine NF-κB/IκBα dephosphorylation Alzheimer’s disease Similar NF-κB suppression but does not modulate copper or ROS .

Data Highlights :

  • TM reduces ROS production by 30–50% in LPS-stimulated BV-2 cells, correlating with decreased TRAF6 ubiquitination .
  • In APP/PS1 transgenic mice, TM lowers TNF-α by 40% and iNOS by 35% without altering IL-6/IL-1β .

Anti-Angiogenic Agents

Compound Target Clinical Use Comparative Efficacy
This compound Copper-dependent LOX, VEGF, FGF Cancer, fibrosis Reduces tumor vascularity in murine models; Phase I trials show stable disease in 5/6 patients .
Bevacizumab VEGF-A Colorectal, lung cancer Direct VEGF inhibition but lacks TM’s antifibrotic/anti-inflammatory effects .
D-Penicillamine Collagen crosslinking Scleroderma Less effective in reducing LOX activity compared to TM .

Mechanistic Contrast :

  • TM’s anti-angiogenic effect is mediated by copper depletion , which globally inhibits NF-κB-driven pro-angiogenic factors (VEGF, IL-8, FGF) .
  • In Her2/neu transgenic mice, TM reduces tumor growth by 60% and metastasis by 50% .

Neuroprotective Agents

Compound Mechanism Impact on Aβ Pathology
This compound SOD1 activation, ROS reduction Attenuates Aβ-induced neuroinflammation
Clioquinol Zinc/copper chelation, Aβ disaggregation Reduces Aβ plaques but induces metallothionein overexpression .
Protocatechuic Acid Antioxidant, NF-κB inhibition Lowers Aβ plaques by 25% in mice; no effect on copper .


Key Study :

  • TM increases SOD1 activity by 20–30% in APP/PS1 mice via copper chaperone CCS, mitigating oxidative stress .

生物活性

Tetrathiomolybdate (TM) is a copper-chelating agent that has garnered attention for its therapeutic potential beyond its initial use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. Recent research has highlighted TM's biological activity, particularly its anti-cancer and anti-inflammatory properties. This article explores the mechanisms of action, clinical findings, and potential applications of TM in various medical contexts.

1. Copper Chelation and Antiangiogenic Properties
TM functions primarily as a copper chelator, which is crucial in regulating angiogenesis—the formation of new blood vessels from existing ones. Copper is essential for angiogenesis; thus, its depletion via TM can inhibit tumor growth. Studies have demonstrated that TM reduces levels of vascular endothelial growth factor (VEGF), a key player in angiogenesis, thereby limiting tumor vascularization and growth .

2. Modulation of Immune Response
TM has been shown to influence immune responses in the tumor microenvironment (TME). In a phase II study involving patients with triple-negative breast cancer, TM treatment resulted in decreased collagen cross-linking and increased degradation markers, suggesting an altered TME conducive to immune infiltration . Preclinical studies also reported reduced myeloid-derived suppressor cells and enhanced CD4+ T-cell activity following TM administration .

3. Anti-inflammatory Effects
Research indicates that TM may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. For instance, in APP/PS1 transgenic mice models of Alzheimer's disease, TM treatment led to reduced expression of pro-inflammatory cytokines such as TNF-α and iNOS, suggesting its potential role in managing neuroinflammation .

Case Studies and Trials

  • Breast Cancer
    A notable phase II clinical trial investigated the efficacy of TM in patients with high-risk triple-negative breast cancer. Results showed promising survival rates and changes in collagen processing within the TME, indicating that TM might enhance immune responses against tumors .
  • Ovarian Cancer
    In ovarian cancer models, TM was found to sensitize cancer cells to chemotherapy agents like cisplatin by increasing reactive oxygen species (ROS) levels and inhibiting antioxidant mechanisms . This suggests that TM may enhance the effectiveness of existing cancer therapies.
  • Neurodegenerative Diseases
    Studies have explored TM's role in reducing inflammation associated with neurodegenerative diseases. Its ability to suppress microglial activation indicates potential therapeutic applications for conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study/Trial Condition Findings
Phase II Trial Triple-negative breast cancerImproved survival rates; altered TME with decreased collagen cross-linking
Preclinical Study Her2/neu-induced tumorsInhibition of tumor growth; maintained transformed cells in a dormant state
Ovarian Cancer Study Ovarian cancerEnhanced efficacy of cisplatin; increased ROS levels
Neuroinflammation Study Alzheimer's diseaseReduced pro-inflammatory cytokines; modulation of microglial activation

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which tetrathiomolybdate (TM) chelates copper, and how does this affect downstream biological pathways?

this compound binds copper with high affinity, forming stable tripartite complexes that inhibit copper-dependent enzymes such as lysyl oxidase (LOX) and superoxide dismutase 1 (SOD1). This disrupts angiogenesis, collagen crosslinking, and redox signaling . For example, TM reduces SOD1 activity in endothelial cells, increasing superoxide anion levels and suppressing extracellular signal-regulated kinase (ERK) phosphorylation, thereby inhibiting tumor microenvironment remodeling .

Q. What preclinical models are most effective for studying TM’s antiangiogenic properties?

The Matrigel plug assay and orthotopic tumor models (e.g., MDA-MB-231 breast cancer cells in mice) are widely used. These models allow quantification of endothelial progenitor cell (EPC) recruitment, LOX activity, and collagen deposition via biomarkers like ceruloplasmin (Cp) oxidase levels . For instance, TM-treated mice showed reduced lung metastases and LOX activity by 50% compared to controls .

Q. Which biomarkers are critical for monitoring TM efficacy in copper-depletion studies?

Serum ceruloplasmin (Cp) is the primary biomarker, as it reflects bioavailable copper. Levels between 8–17 mg/dL correlate with reduced EPCs and LOXL-2 in clinical trials . Secondary biomarkers include urinary copper excretion and SOD1 activity in peripheral blood mononuclear cells (PBMCs) .

Advanced Research Questions

Q. How should researchers design phase II clinical trials to evaluate TM in cancer therapy while minimizing confounding variables?

Trials should stratify patients by copper status (e.g., baseline Cp levels) and tumor type (e.g., triple-negative breast cancer vs. prostate cancer). Use a double-blind, placebo-controlled design with TM administered orally to maintain Cp within 8–17 mg/dL. Endpoints should include event-free survival (EFS), EPC counts, and LOX activity . For example, a phase II trial in breast cancer achieved 90% EFS in adjuvant patients at 6.3-year follow-up .

Q. How can contradictory data on TM’s efficacy in different cancer types be resolved?

Contradictions may arise from variability in copper dependency across cancers. For example, TM showed promise in phase II trials for kidney and breast cancers but limited efficacy in prostate cancer . Researchers should perform comparative transcriptomic analyses of copper-regulated genes (e.g., ATP7A, SOD1) in tumor biopsies and correlate findings with Cp levels .

Q. What experimental strategies can isolate TM’s direct effects on tumor cells versus its impact on the tumor microenvironment?

Use co-culture systems (e.g., endothelial cells + tumor cells) with TM treatment and measure paracrine signaling via cytokine arrays. In vivo, employ conditional knockout models (e.g., SOD1⁻/⁻ mice) to dissect TM’s mechanism. For example, TM decreased lung metastases in SCID mice by 60% via LOX inhibition, independent of tumor cell apoptosis .

Q. How does TM’s pharmacokinetics influence dosing regimens in long-term studies?

TM exhibits nonlinear pharmacokinetics due to copper saturation effects. Dosing should be titrated to maintain Cp levels below 17 mg/dL, with weekly monitoring. In a 2-year trial, 51 patients received 1,396 cycles without significant toxicity, suggesting sustained tolerability .

Q. Methodological Considerations

Q. What in vitro assays best predict TM’s in vivo antiangiogenic activity?

  • Endothelial tube formation assay : TM inhibits capillary-like structure formation in human umbilical vein endothelial cells (HUVECs) at IC₅₀ = 10 nM .
  • Boyden chamber migration assay : TM reduces VEGF-induced EPC migration by 70% .
  • LOX activity ELISA : TM decreases LOX-mediated collagen crosslinking in tumor extracellular matrix .

Q. How can researchers address TM’s limited bioavailability in solid tumors?

Nanoformulations (e.g., liposomal TM) or combination with copper ionophores (e.g., elesclomol) may enhance tumor penetration. Preclinical studies in cholangiocarcinoma models show a 40% increase in intratumoral copper depletion with liposomal TM vs. free drug .

Q. What statistical approaches are optimal for analyzing TM’s dose-response relationships in heterogeneous patient cohorts?

Use mixed-effects models to account for interpatient variability in copper metabolism. For example, a longitudinal analysis of Cp levels and EPC counts in breast cancer patients revealed a significant inverse correlation (P = 0.002) .

Q. Data Contradiction Analysis

Q. Why do some studies report TM-induced neutropenia while others do not?

Neutropenia (grade 3/4 incidence = 3.7%) was observed in trials with prolonged TM exposure (>12 months). This may reflect copper’s role in hematopoietic stem cell differentiation. Mitigation strategies include intermittent dosing and granulocyte colony-stimulating factor (G-CSF) support .

Q. How can discrepancies between preclinical and clinical outcomes be reconciled?

Preclinical models often use supraphysiological TM doses (e.g., 0.7 mg/kg in mice vs. 0.3 mg/kg in humans). Researchers should calibrate dosing to equivalent body surface area and validate using translational biomarkers like Cp .

特性

Key on ui mechanism of action

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF).

CAS番号

16330-92-0

分子式

H2MoS4-2

分子量

226.2 g/mol

IUPAC名

bis(sulfanylidene)molybdenum;sulfanide

InChI

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2

InChIキー

VVRHUOPINLMZBL-UHFFFAOYSA-L

SMILES

[SH-].[SH-].S=[Mo]=S

正規SMILES

[SH-].[SH-].S=[Mo]=S

melting_point

300 °C with decomposition

Key on ui other cas no.

16330-92-0

関連するCAS

18198-15-7 (di-hydrochloride salt)

同義語

ammonium tetrathiomolybdate
ATN-224
tetrathiomolybdate
tetrathiomolybdate bis-choline salt
tetrathiomolybdate, dipotassium salt
tetrathiomolybdate, disodium salt
thiomolybdate
TTM cpd

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。